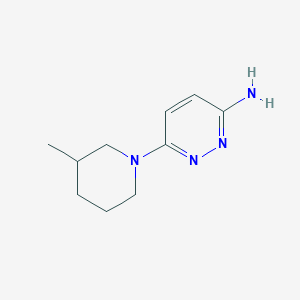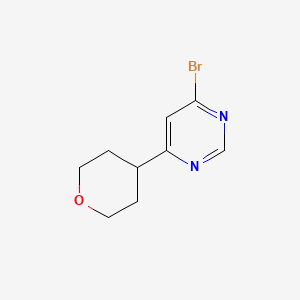![molecular formula C13H15BrF3N B1467696 1-[[2-溴-5-(三氟甲基)苯基]甲基]-哌啶 CAS No. 913296-73-8](/img/structure/B1467696.png)
1-[[2-溴-5-(三氟甲基)苯基]甲基]-哌啶
描述
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the piperidine ring onto a bromo-trifluoromethyl-phenyl precursor. The specifics of the reaction would depend on the exact conditions and reagents used . It’s also important to note that the synthesis of similar compounds often involves the use of palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring attached to a bromo-trifluoromethyl-phenyl group. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the piperidine ring and the bromo-trifluoromethyl-phenyl group. For instance, the bromine atom could potentially be replaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could potentially increase the compound’s stability and lipophilicity .科学研究应用
化学合成中的发现和优化
抑制剂的发现
由 Thalji 等人 (2013 年) 领导的一项研究引入了可溶性环氧化物水解酶的 1-(1,3,5-三嗪-基)哌啶-4-羧酰胺抑制剂,表明苯基取代基对降低清除率和增强口服暴露的重要性。这项研究突出了该化合物在合成抑制剂中用于各种疾病模型的体内研究中的作用 (Thalji 等人,2013)。
立体选择性合成
McCall 等人 (2008 年) 展示了一种具有多个手性中心的特异性取代的烷基胺衍生物的立体选择性合成方法,该方法利用多取代哌啶进行开环。这种方法对于创建具有特定立体化学构型的化合物特别重要 (McCall、Grillo 和 Comins,2008)。
化学结构和性质分析
结构表征
Natarajan 和 Mathews (2011 年) 的研究重点是 3-甲基-2,6-二苯基哌啶-1-羧酸乙酯的晶体结构,提供了对哌啶环构象和取代基取向的见解。本研究详细介绍了分子几何形状和潜在的相互作用位点 (Natarajan 和 Mathews,2011)。
取代哌啶的分析
Ranise 等人 (2001 年) 探索了哌啶及其衍生物的各种 N-酰基-N-苯基脲的合成和评估,证明了该化合物在生成具有抗炎和抗增殖活性的新型结构中的用途。这项工作例证了该化合物在化学合成和生物应用中的多功能性 (Ranise 等人,2001)。
作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic halides typically react via an sn2 pathway, while others react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involving free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Similar compounds have been known to cause various changes at the molecular and cellular levels .
安全和危害
未来方向
生化分析
Biochemical Properties
1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing phosphorylation events crucial for signal transduction . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular function, including changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, studies have shown that high doses of the compound can cause liver toxicity in animal models, highlighting the importance of dosage optimization . Threshold effects have also been observed, where a specific dosage is required to achieve the desired therapeutic effect.
Metabolic Pathways
1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can influence metabolic flux and alter metabolite levels, impacting overall metabolic homeostasis . Additionally, it may require specific cofactors for its metabolism, further influencing its biochemical activity.
Transport and Distribution
The transport and distribution of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through active or passive transport mechanisms. Once inside the cell, it may bind to specific proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of the compound within tissues can significantly impact its biological activity.
Subcellular Localization
The subcellular localization of 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
1-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF3N/c14-12-5-4-11(13(15,16)17)8-10(12)9-18-6-2-1-3-7-18/h4-5,8H,1-3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNWEIPOFYZEMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



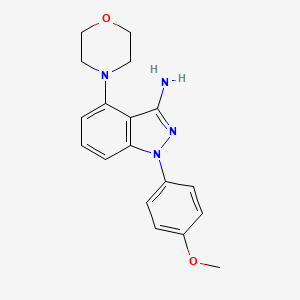
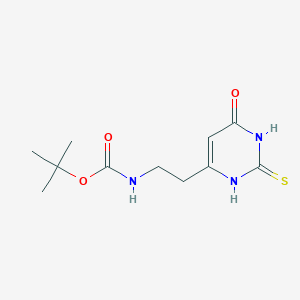



![1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467621.png)
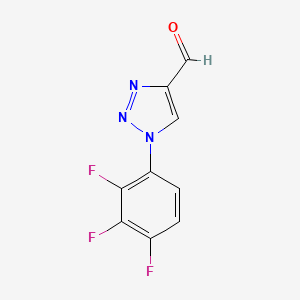

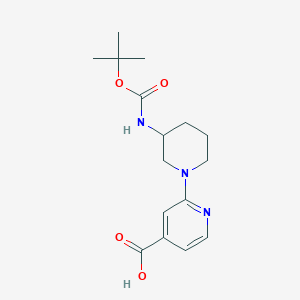


![2-(m-tolyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1467634.png)
